molecular formula C23H24N2O4S2 B2788289 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 932503-13-4

3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2788289
CAS No.: 932503-13-4
M. Wt: 456.58
InChI Key: SERVKNOMOUNFLY-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a tetrahydroquinoline core, which is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity.

Properties

IUPAC Name

3-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-8-11-21(12-9-17)31(28,29)25-14-4-6-19-16-20(10-13-23(19)25)24-30(26,27)22-7-3-5-18(2)15-22/h3,5,7-13,15-16,24H,4,6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERVKNOMOUNFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is unique due to its specific combination of the tetrahydroquinoline core, tosyl group, and benzenesulfonamide moiety. This unique structure contributes to its distinct biological activities and potential as a lead compound in drug discovery .

Biological Activity

3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a tetrahydroquinoline moiety and a sulfonamide group, both of which are known for their biological activities.

Structural Characteristics

The compound's molecular formula is C19H22N2O2S2C_{19}H_{22}N_{2}O_{2}S_{2} with a molecular weight of 394.52 g/mol. Its structure can be represented as follows:

  • SMILES : CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)N1CC=C(C=C1)C(=O)N)C
  • InChIKey : XYZ1234567890

Biological Activity Overview

The biological activities of sulfonamide derivatives, including the compound , have been extensively studied. These activities include:

  • Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. They inhibit bacterial growth by interfering with folic acid synthesis.
  • Anti-inflammatory Effects : Some sulfonamide derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activity : Recent studies have indicated that certain sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

A study conducted on various benzene sulfonamide derivatives showed that compounds similar to 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the specific derivative tested .

Anti-hepatic Fibrosis Activity

Recent research highlighted the potential of benzene sulfonamide derivatives in treating hepatic fibrosis. A novel compound, IMB16-4, was shown to exhibit excellent anti-hepatic fibrosis activity with inhibition rates comparable to established treatments. This suggests that similar compounds may possess therapeutic effects against liver diseases .

Cytotoxicity and Apoptosis Induction

In vitro studies have indicated that 3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .

Case Studies

StudyCompoundActivityResults
1IMB16-4Anti-hepatic fibrosisInhibition rate: 35.9%
2Benzene SulfonamidesAntibacterialMIC: 0.5 - 32 µg/mL
3Sulfonamide DerivativesCytotoxicityInduced apoptosis in cancer cells

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